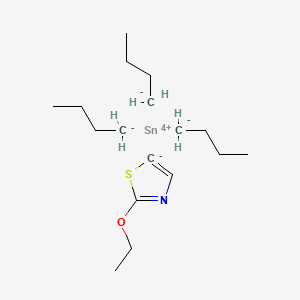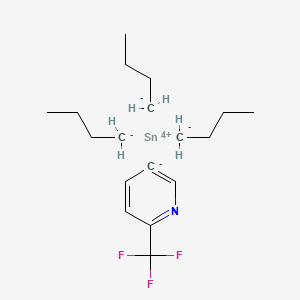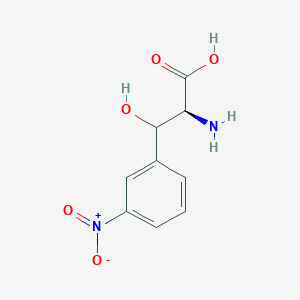
Tri-n-butyl(1-propenyl)tin, cis/trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-n-butyl(1-propenyl)tin, cis/trans: is an organotin compound with the molecular formula C15H32Sn. It is a mixture of cis and trans isomers and is used in various chemical applications due to its unique properties. This compound is known for its role in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tri-n-butyl(1-propenyl)tin, cis/trans can be synthesized through the reaction of tri-n-butyltin hydride with propenyl halides under controlled conditions. The reaction typically requires a catalyst such as palladium or platinum to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and distillation to ensure the final product meets the required specifications. Industrial production also focuses on minimizing waste and improving yield through advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions: Tri-n-butyl(1-propenyl)tin, cis/trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The propenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Tri-n-butyl(1-propenyl)tin, cis/trans is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the preparation of other organotin compounds.
Biology: In biological research, this compound is used to study the effects of organotin compounds on biological systems. It serves as a model compound to understand the behavior and toxicity of organotin compounds in living organisms.
Industry: In industrial applications, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.
Mecanismo De Acción
The mechanism by which tri-n-butyl(1-propenyl)tin, cis/trans exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can form complexes with enzymes and other proteins, affecting their activity. The propenyl group can also participate in reactions with other molecules, leading to the formation of new compounds. The pathways involved include the formation of carbon-tin bonds and the subsequent reactions of these bonds with other functional groups.
Comparación Con Compuestos Similares
Tri-n-butylstannane: Similar in structure but lacks the propenyl group.
Tri-n-butyl(2-propenyl)tin: Similar but with a different position of the propenyl group.
Tri-n-butyl(1-butenyl)tin: Similar but with a butenyl group instead of a propenyl group.
Uniqueness: Tri-n-butyl(1-propenyl)tin, cis/trans is unique due to the presence of the propenyl group, which imparts distinct reactivity and properties. This makes it valuable in specific applications where the propenyl group is required for the desired chemical reactions.
Propiedades
IUPAC Name |
butane;prop-1-ene;tin(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAWXSNMOXBHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[CH2-].CCC[CH2-].CCC[CH2-].CC=[CH-].[Sn+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-5H-thieno[3,2-c][1,5]benzodiazepine](/img/structure/B8068056.png)

![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/structure/B8068070.png)
![(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B8068072.png)
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpiperidine-2-carboxamide;hydrochloride](/img/structure/B8068083.png)
![6-[(hydroxyamino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B8068100.png)
![2-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8068108.png)







